Aluminum nitride

Catalog No.
S574898
CAS No.
24304-00-5
M.F
AlN
M. Wt
40.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum nitride

CAS Number

24304-00-5

Product Name

Aluminum nitride

IUPAC Name

azanylidynealumane

Molecular Formula

AlN

Molecular Weight

40.988 g/mol

InChI

InChI=1S/Al.N

InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N

SMILES

N#[Al]

Synonyms

aluminum nitride, aluminum nitride (AlN)

Canonical SMILES

N#[Al]

Piezoelectric Devices

One of the most actively researched applications of AlN lies in its piezoelectric properties. When stressed mechanically, AlN generates a voltage, and conversely, applying a voltage can cause it to deform. This property makes it ideal for various sensor applications.

  • Surface Acoustic Wave (SAW) Devices: Thin films of AlN deposited on silicon wafers are used in SAW devices due to their high efficiency in generating and propagating acoustic waves []. These SAW devices find applications in mobile phone RF filters (FBARs) and other high-frequency communication systems [].

Optoelectronic Devices

The wide bandgap and transparency of AlN make it a potential candidate for next-generation optoelectronic devices like light-emitting diodes (LEDs).

  • Deep Ultraviolet (DUV) LEDs: Research is ongoing to develop AlN-based LEDs that emit light in the deep ultraviolet (DUV) spectrum (wavelengths below 250 nm) []. These DUV LEDs have applications in water purification, sterilization, and medical diagnostics [].

Thermal Management

Aluminum nitride possesses excellent thermal conductivity, making it valuable for heat management in electronic devices.

  • Heat Spreaders: Researchers are exploring AlN as a heat spreader material for high-power electronic components due to its ability to efficiently dissipate heat [].

Aluminum nitride is an inorganic compound with the chemical formula AlN. It is characterized by a high thermal conductivity (up to 321 W/(m·K)) and excellent electrical insulation properties, making it suitable for various high-performance applications. The compound exists primarily in two crystalline forms: the hexagonal wurtzite structure and the cubic zincblende structure. The wurtzite phase exhibits a band gap of approximately 6 electron volts at room temperature, which positions it as a potential material for optoelectronic devices operating in the deep ultraviolet range . Aluminum nitride is not naturally occurring and must be synthesized through chemical processes .

The formation of aluminum nitride typically involves high-temperature reactions between aluminum and nitrogen sources. A common reaction pathway includes the carbothermal reduction of aluminum oxide in the presence of nitrogen:

Al2O3+3C+N22AlN+3CO\text{Al}_2\text{O}_3+3\text{C}+\text{N}_2\rightarrow 2\text{AlN}+3\text{CO}

This reaction occurs at temperatures ranging from 1400 °C to 1700 °C . Additionally, aluminum nitride can be synthesized through gas-phase reactions involving metal-organic precursors during metal-organic chemical vapor deposition processes, where various gaseous species interact under controlled temperature conditions .

Various synthesis methods for aluminum nitride have been developed:

  • Carbothermal Reduction: Involves heating aluminum oxide with carbon and nitrogen at high temperatures.
  • Direct Nitridation: Aluminum powder is heated in a nitrogen atmosphere to form aluminum nitride.
  • Metal-Organic Chemical Vapor Deposition (MOCVD): Utilizes gaseous precursors to deposit thin films of aluminum nitride on substrates .
  • Sol-Gel Process: A method that allows for the creation of aluminum nitride through precursor solutions that undergo gelation followed by heat treatment.

Aluminum nitride is utilized in various fields due to its unique properties:

  • Electronics: Used as a substrate material for electronic devices due to its thermal conductivity and electrical insulation.
  • Optoelectronics: Employed in ultraviolet light-emitting diodes and laser diodes.
  • Sensors: Thin films are used in surface acoustic wave sensors and micromachined ultrasound transducers.
  • Nanotechnology: Aluminum nitride nanotubes serve as chemical sensors for detecting toxic gases .

Research on the interactions of aluminum nitride with other materials has highlighted its piezoelectric properties, which can induce polarization effects under mechanical stress. This characteristic is beneficial in applications requiring precise control over electrical properties, such as in semiconductor devices . Studies have also explored its compatibility with various substrates in thin film applications to optimize performance characteristics.

Several compounds share similarities with aluminum nitride, particularly within the group of nitrides:

CompoundStructureThermal Conductivity (W/m·K)Band Gap (eV)Unique Features
Gallium NitrideWurtzite~200~3.4Widely used in optoelectronic devices
Indium NitrideWurtzite~100~1.9Useful for infrared photodetectors
Silicon NitrideAmorphous/Wurtzite~30-50~5-6Known for high strength and corrosion resistance
Boron NitrideHexagonal~200-400~5.9Exhibits excellent thermal stability

Aluminum nitride stands out due to its exceptionally high thermal conductivity combined with electrical insulation properties, making it unique among nitrides used in electronic applications .

Physical Description

DryPowde

UNII

7K47D7P3M0

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 281 of 287 companies with hazard statement code(s):;
H314 (11.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24304-00-5

Wikipedia

Aluminium nitride

General Manufacturing Information

Miscellaneous manufacturing
Plastic material and resin manufacturing
Aluminum nitride (AlN): ACTIVE

Dates

Modify: 2023-08-15

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